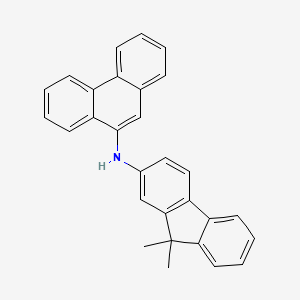

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine: is an organic compound with the molecular formula C29H23N. It is known for its unique structural properties, which combine the fluorenyl and phenanthrenyl groups.

Preparation Methods

The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine typically involves the reaction of 9,9-dimethyl-9H-fluorene-2-amine with phenanthrene-9-boronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Chemical Reactions Analysis

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine has several scientific research applications:

Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

Materials Science: The compound is explored for its potential in creating novel organic semiconductors and conductive polymers.

Biological Studies: It is used in the study of molecular interactions and binding affinities in biological systems.

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine involves its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its conductivity. In biological systems, it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine can be compared with similar compounds such as:

N-(9,9-Dimethyl-9H-fluoren-2-yl)aniline: This compound has a similar fluorenyl group but lacks the phenanthrenyl moiety, resulting in different electronic properties.

N-(9,9-Dimethyl-9H-fluoren-2-yl)carbazole: This compound contains a carbazole group instead of a phenanthrenyl group, which affects its charge transport characteristics.

These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific applications.

Biological Activity

N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine, also known as CAS No. 1372778-26-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse sources.

- Chemical Formula : C₄₀H₃₁N

- Molecular Weight : 525.68 g/mol

- InChI Key : GSWVUDKKBFWTLH-UHFFFAOYSA-N

The compound is characterized by a complex structure that includes a dimethylfluorene moiety and a phenanthrene amine, which contributes to its unique properties and potential applications.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. While specific data on this compound is limited, related compounds have shown the ability to scavenge free radicals effectively. For instance, antioxidant assays such as DPPH and ABTS have been employed to evaluate the radical scavenging capabilities of structurally similar compounds, suggesting that this compound may possess similar activities.

2. Antimicrobial Activity

The antimicrobial properties of related amine compounds have been explored extensively. Although direct studies on this compound are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. The potential for this compound to exhibit antimicrobial activity warrants further investigation.

3. Electroluminescent Properties

This compound is also being studied for its application in organic light-emitting diodes (OLEDs). Research indicates that compounds with similar structures can enhance the efficiency and stability of OLEDs, making them suitable for use in display technologies. The incorporation of this compound into device structures has shown promise in improving luminous efficiency and operational stability.

Case Study 1: Antioxidant Evaluation

A study evaluating various phenanthrene derivatives found that certain modifications led to increased antioxidant activity measured through DPPH assays. While specific results for this compound were not detailed, the findings suggest a potential pathway for exploring its antioxidant capabilities.

Case Study 2: Electroluminescent Device Performance

Research highlighted the use of phenanthrene-based compounds in OLED applications where they significantly improved device performance metrics such as brightness and operational lifespan. The integration of this compound into such devices could lead to advancements in display technology.

Summary of Biological Activities

Properties

Molecular Formula |

C29H23N |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-(9,9-dimethylfluoren-2-yl)phenanthren-9-amine |

InChI |

InChI=1S/C29H23N/c1-29(2)26-14-8-7-12-23(26)24-16-15-20(18-27(24)29)30-28-17-19-9-3-4-10-21(19)22-11-5-6-13-25(22)28/h3-18,30H,1-2H3 |

InChI Key |

FWHQNOWLAUCQHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C6=CC=CC=C64)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.